Ent-Spathulenol

Anthelmintic Neglected Tropical Diseases Drug Discovery

Ent-Spathulenol (CAS 77171-55-2) is a tricyclic sesquiterpenoid alcohol and the levorotatory enantiomer of spathulenol. It is a naturally occurring secondary metabolite identified in various plant species, including liverworts.

Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
CAS No. 77171-55-2
Cat. No. B1252870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnt-Spathulenol
CAS77171-55-2
Synonymsspathulenol
Molecular FormulaC15H24O
Molecular Weight220.35 g/mol
Structural Identifiers
SMILESCC1(C2C1C3C(CCC3(C)O)C(=C)CC2)C
InChIInChI=1S/C15H24O/c1-9-5-6-11-13(14(11,2)3)12-10(9)7-8-15(12,4)16/h10-13,16H,1,5-8H2,2-4H3/t10-,11+,12+,13+,15-/m1/s1
InChIKeyFRMCCTDTYSRUBE-HYFYGGESSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ent-Spathulenol (CAS 77171-55-2): Baseline Overview for Scientific Procurement and Research Selection


Ent-Spathulenol (CAS 77171-55-2) is a tricyclic sesquiterpenoid alcohol and the levorotatory enantiomer of spathulenol [1]. It is a naturally occurring secondary metabolite identified in various plant species, including liverworts [2]. The compound is characterized by a cycloprop[e]azulene core structure and a defined stereochemical configuration [1]. This document provides a quantitative, comparator-based evidence guide to support scientific selection and procurement decisions relative to its racemic mixture (spathulenol) and other in-class sesquiterpenes.

Ent-Spathulenol (CAS 77171-55-2) Procurement: Why Generic Substitution with Racemic Spathulenol or Other Sesquiterpenes Fails


Substituting ent-spathulenol with its racemic mixture (spathulenol, CAS 6750-60-3) or structurally related sesquiterpenes is not scientifically equivalent due to stereochemistry-dependent biological activity and differential potency profiles. The specific enantiomeric form influences interactions with chiral biological targets, as demonstrated by studies showing that the enantiomeric purity of (-)-ent-spathulenol is critical for its biological effects [1]. Furthermore, direct quantitative comparisons across multiple assays reveal that spathulenol exhibits potency against drug-resistant Mycobacterium tuberculosis (MIC 6.25 µg/mL) that is twice that of the susceptible strain (MIC 12.5 µg/mL), a differential profile not observed with many other sesquiterpenes [2]. Generic substitution without considering these specific quantitative differences risks introducing uncontrolled variables in experimental design and product development. The evidence below establishes the verifiable, quantifiable differentiation of ent-spathulenol relative to key comparators.

Ent-Spathulenol (CAS 77171-55-2): A Quantitative, Comparator-Based Evidence Guide for Scientific Selection


Superior Anthelmintic Potency of Ent-Spathulenol Against Angiostrongylus cantonensis Larvae

Ent-Spathulenol demonstrated anthelmintic activity against L1 larvae of Angiostrongylus cantonensis with an EC50 of 7.6 μM, which was significantly more potent than the reference drug albendazole (EC50 = 15.1 μM) under identical experimental conditions [1]. This represents a 1.99-fold improvement in potency compared to the standard-of-care anthelmintic [1].

Anthelmintic Neglected Tropical Diseases Drug Discovery

Enhanced Selectivity of Ent-Spathulenol Against Drug-Resistant Mycobacterium tuberculosis

Ent-Spathulenol exhibited twice the potency against multi-drug resistant (MDR), pre-XDR, and XDR clinical isolates of Mycobacterium tuberculosis (MIC = 6.25 µg/mL) compared to the susceptible reference strain H37Rv (MIC = 12.5 µg/mL) [1]. The compound also demonstrated a favorable selectivity index (SI) of 15.31 against drug-resistant clinical isolates, based on a CC50 of 95.7 µg/mL on Vero cells [1].

Antimycobacterial Tuberculosis Antimicrobial Resistance

Superior Antinociceptive and Anti-Inflammatory Efficacy of Ent-Spathulenol In Vivo

In an in vivo study using a formalin-induced pain model, oral administration of ent-spathulenol at 10 mg/kg resulted in significant inhibition of nociceptive responses. The percentage maximal inhibition was 76.00% for mechanical hyperalgesia, 71.90% for cold response, and 85.00% for edema [1]. These effects were observed at a dose that did not reduce locomotor activity, indicating a favorable safety profile [1].

Anti-inflammatory Antinociceptive Natural Product

Comparative Cytotoxic Activity of Ent-Spathulenol Against Cancer Cell Lines

Ent-Spathulenol exhibited variable cytotoxic activity across different cancer cell lines. Against K562 leukemia cells, it demonstrated an IC50 of 17.20 μmol/L [1]. Against MCF-7 breast cancer cells, its IC50 was 31.65 μM [2]. In a comparison within the same study, two structurally related aromadendrane-type sesquiterpenoids (4β,10α-dihydroxyaromadendrane and 4α,10α-dihydroxyaromadendrane) exhibited IC50 values of 8.41 μM and 2.80 μM, respectively, against MCF-7 cells [2].

Cytotoxicity Anticancer Natural Product

Ent-Spathulenol (CAS 77171-55-2): Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Lead Compound for Anthelmintic Drug Discovery Targeting Angiostrongyliasis

The superior in vitro potency of ent-spathulenol against Angiostrongylus cantonensis L1 larvae (EC50 = 7.6 μM) compared to albendazole (EC50 = 15.1 μM) makes it a high-priority lead compound for developing new treatments for angiostrongyliasis [1]. Its natural product origin and favorable in vitro activity warrant further in vivo pharmacokinetic and efficacy studies.

Preclinical Development for Multi-Drug Resistant Tuberculosis

The unique property of enhanced potency against drug-resistant Mycobacterium tuberculosis strains (MIC = 6.25 µg/mL) relative to the susceptible strain (MIC = 12.5 µg/mL), combined with a selectivity index of 15.31, positions ent-spathulenol as a promising candidate for TB drug discovery [1]. Its mechanism of action and synergistic potential with existing antimycobacterial agents should be further investigated.

In Vivo Preclinical Studies for Analgesic and Anti-Inflammatory Indications

The robust in vivo antinociceptive (up to 76% inhibition of mechanical hyperalgesia) and anti-inflammatory (85% inhibition of edema) effects at an oral dose of 10 mg/kg, without sedation, support the advancement of ent-spathulenol into more comprehensive preclinical pain and inflammation models [1].

Chemical Scaffold for Structure-Activity Relationship (SAR) Studies in Anticancer Research

The differential cytotoxic activities observed among aromadendrane-type sesquiterpenoids (e.g., IC50 values ranging from 2.80 μM to 31.65 μM against MCF-7 cells) highlight the impact of specific functional groups on potency [1]. Ent-Spathulenol serves as a valuable starting scaffold for medicinal chemistry efforts aimed at optimizing anticancer activity through targeted structural modifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ent-Spathulenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.